molecular formula C18H20N2O3 B5360087 N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

Katalognummer B5360087
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug used for the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and decreased blood glucose levels.

Wirkmechanismus

Dapagliflozin works by inhibiting the N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide transporter in the kidneys, which is responsible for the reabsorption of glucose in the proximal tubules. By inhibiting this transporter, Dapagliflozin increases the urinary excretion of glucose, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects in patients with type 2 diabetes. These include improvements in glycemic control, reductions in body weight and blood pressure, and improvements in insulin sensitivity and beta-cell function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Dapagliflozin in lab experiments include its well-established mechanism of action, its ability to improve glycemic control and reduce body weight, and its potential therapeutic applications in a range of diseases. However, limitations include the potential for off-target effects and the need for careful monitoring of blood glucose levels.

Zukünftige Richtungen

Future research on Dapagliflozin is likely to focus on its potential therapeutic applications in a range of diseases beyond type 2 diabetes, including heart failure and chronic kidney disease. In addition, further studies may explore the potential for combination therapies with other drugs to improve glycemic control and reduce cardiovascular risk. Finally, research may also focus on the development of new N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide inhibitors with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of Dapagliflozin involves a multi-step process that includes the coupling of 4-methoxy-3-methylbenzoic acid with 4-aminophenyl-N,N-dimethylcarbamate to form an amide intermediate. The amide intermediate is then further reacted with 2,4,5-trifluorobenzoyl chloride to form the final product, Dapagliflozin.

Wissenschaftliche Forschungsanwendungen

Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that Dapagliflozin is effective in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. In addition, Dapagliflozin has also been studied for its potential in the treatment of heart failure and chronic kidney disease.

Eigenschaften

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-11-14(7-10-16(12)23-4)17(21)19-15-8-5-13(6-9-15)18(22)20(2)3/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.